molecular formula C14H20N2O3S B296205 4-[allyl(methylsulfonyl)amino]-N-isopropylbenzamide

4-[allyl(methylsulfonyl)amino]-N-isopropylbenzamide

Cat. No.: B296205
M. Wt: 296.39 g/mol
InChI Key: DDUXOOSGPBUWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Allyl(methylsulfonyl)amino]-N-isopropylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is commonly referred to as AMSB, and its chemical structure consists of a benzamide ring with an allyl(methylsulfonyl)amino and isopropyl group attached to it. AMSB has been shown to have a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of AMSB as an HDAC inhibitor involves the binding of the compound to the active site of HDAC enzymes. This binding prevents the deacetylation of histones, which leads to changes in gene expression. The inhibition of HDACs by AMSB has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising anti-cancer agent.
Biochemical and Physiological Effects
AMSB has been shown to have a range of biochemical and physiological effects. In addition to its HDAC inhibitory properties, it has been identified as a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme involved in tumor growth and metastasis. AMSB has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of AMSB for lab experiments is its high potency as an HDAC inhibitor. This makes it a valuable tool for studying the role of HDACs in gene regulation and cancer biology. However, AMSB also has some limitations, including its relatively low solubility in aqueous solutions. This can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving AMSB. One area of interest is the development of AMSB-based therapies for the treatment of cancer and inflammatory diseases. Additionally, there is ongoing research focused on optimizing the synthesis of AMSB and improving its bioavailability and solubility. Finally, there is a need for further investigation into the mechanism of action of AMSB as an HDAC inhibitor and its potential interactions with other enzymes and signaling pathways.

Synthesis Methods

The synthesis of AMSB involves the reaction of N-isopropylbenzamide with allyl(methylsulfonyl)amine in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of AMSB. The synthesis method has been optimized to produce high yields of pure AMSB, making it a viable option for large-scale production.

Scientific Research Applications

AMSB has been extensively studied for its potential applications in medical research. One of its primary uses is as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in gene regulation. HDAC inhibitors have been shown to have anti-cancer properties, and AMSB has been identified as a potent HDAC inhibitor.

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

4-[methylsulfonyl(prop-2-enyl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C14H20N2O3S/c1-5-10-16(20(4,18)19)13-8-6-12(7-9-13)14(17)15-11(2)3/h5-9,11H,1,10H2,2-4H3,(H,15,17)

InChI Key

DDUXOOSGPBUWDI-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C

Origin of Product

United States

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